molecular formula C10H10BrNO B3045830 1-(4-Bromoindolin-1-yl)ethanone CAS No. 114744-52-4

1-(4-Bromoindolin-1-yl)ethanone

Cat. No.: B3045830
CAS No.: 114744-52-4
M. Wt: 240.1 g/mol
InChI Key: SQTJOHUYRUNCDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromoindolin-1-yl)ethanone is a brominated indoline derivative featuring an ethanone group at the indoline nitrogen and a bromine substituent at the 4-position of the indoline ring. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical research, where its structural framework enables derivatization for drug discovery . Its saturated indoline core distinguishes it from aromatic indole analogs, offering unique conformational flexibility and electronic properties that influence reactivity and biological interactions .

Properties

IUPAC Name

1-(4-bromo-2,3-dihydroindol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO/c1-7(13)12-6-5-8-9(11)3-2-4-10(8)12/h2-4H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQTJOHUYRUNCDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C1C=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70551498
Record name 1-(4-Bromo-2,3-dihydro-1H-indol-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70551498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114744-52-4
Record name 1-(4-Bromo-2,3-dihydro-1H-indol-1-yl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=114744-52-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Bromo-2,3-dihydro-1H-indol-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70551498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Brominated Phenyl and Pyridyl Ethanones

  • 1-(4-Bromophenyl)ethanone: A simpler analog with a brominated phenyl ring. Its ionization energy (9.0–9.55 eV) and thermal stability have been extensively characterized, serving as a reference for bromo-ethanone derivatives .
  • 1-(4-Bromopyridin-2-yl)ethanone: Incorporates a pyridine ring, enhancing electron-withdrawing effects. This compound is widely used in Pd-catalyzed cross-coupling reactions, a synthetic pathway also relevant to indoline derivatives .

Key Differences :

Property 1-(4-Bromoindolin-1-yl)ethanone 1-(4-Bromophenyl)ethanone 1-(4-Bromopyridin-2-yl)ethanone
Core Structure Saturated indoline Phenyl Pyridine
Hydrogen Bonding Potential Moderate (NH group) Low Moderate (pyridyl N)
Synthetic Applications Drug intermediates Cross-coupling substrates Catalytic coupling reactions
References

Brominated Indole and Naphthyl Ethanones

  • 1-(5-Bromo-1H-indol-3-yl)ethanone: An indole-based analog with bromine at position 3. This compound exhibits antiplasmodial activity (pIC50 = 7.89–8.21), surpassing chloroquine in efficacy .
  • 1-(4-Bromo-1-hydroxynaphthalen-2-yl)ethanone: Features a naphthalene ring with hydroxyl and bromo groups. Its Schiff base derivatives demonstrate antibacterial activity against E. coli and antioxidant properties via DPPH scavenging .

Heterocycle-Functionalized Ethanones

  • 1-(5-Nitro-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone: Combines nitro and thioether groups, achieving antiplasmodial pIC50 = 8.21 .

Functional Group Impact :

  • Thioethers : Improve lipophilicity and membrane permeability .
  • Tetrazoles : Act as bioisosteres for carboxylates, enhancing metabolic stability .
  • Nitro Groups : Increase electron-withdrawing effects, boosting reactivity in substitution reactions .

Spectroscopic Characterization

  • 1H NMR : Indoline derivatives exhibit distinct NH protons (δ ~3.5 ppm) absent in indole analogs .
  • FT-IR: Bromo-ethanones show C=O stretches at 1700–1725 cm⁻¹, consistent across analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.